Levomepromazine maleate is a highly stable, crystalline aliphatic phenothiazine derivative widely procured as an active pharmaceutical ingredient (API) for antipsychotic, antiemetic, and palliative care formulations. Characterized by a defined melting point of 176–179 °C and a reliable orthorhombic crystal structure, the maleate salt offers excellent solid-state stability compared to its free base. It exhibits potent antagonism across dopamine D2, 5-HT2, and alpha-1 adrenergic receptors, making it a critical precursor for high-efficacy sedative and analgesic oral solid dosage forms .
Procurement substitution between levomepromazine maleate and levomepromazine hydrochloride is not viable due to divergent physicochemical profiles tailored to specific dosage forms. The hydrochloride salt is highly water-soluble and hygroscopic, making it strictly suited for aqueous injections and liquid solutions [1]. In contrast, the maleate salt possesses low aqueous solubility (approximately 0.3% at 20 °C) and superior non-hygroscopic crystalline stability, which is mandatory for preventing API degradation in oral solid tablet matrices. Furthermore, substituting with the broader class benchmark, chlorpromazine, fails in palliative formulations because levomepromazine maleate delivers significantly higher 5-HT2 and alpha-1 receptor affinities, translating to the necessary increased sedative and analgesic potency required for terminal care .
Salt selection fundamentally dictates the manufacturing application of levomepromazine. Levomepromazine maleate demonstrates low aqueous solubility (approx. 0.3% at 20 °C), which confers high solid-state stability and resistance to moisture uptake during tablet compression. In direct contrast, levomepromazine hydrochloride acts as a highly soluble compound under physiological pH, making it optimal for liquid injections but prone to hygroscopic instability in solid forms [1].
| Evidence Dimension | Aqueous solubility and formulation fit |
| Target Compound Data | Levomepromazine maleate (~0.3% solubility at 20 °C; optimized for solid oral tablets) |
| Comparator Or Baseline | Levomepromazine hydrochloride (Highly soluble; optimized for aqueous injections) |
| Quantified Difference | Distinct solubility profiles dictate exclusive use in solid (maleate) vs. liquid (hydrochloride) formulations. |
| Conditions | Standard physiological pH and 20 °C ambient handling. |
Ensures buyers select the correct API salt form to prevent formulation failure, moisture degradation, or dissolution issues in the final dosage form.
In neuropharmacological applications, levomepromazine maleate significantly outperforms standard baseline phenothiazines like chlorpromazine in specific receptor pathways. It exhibits high-affinity blockade of D2 receptors (Ki ~4.3–8.6 nM) combined with enhanced 5-HT2 and alpha-1 adrenergic antagonism [1]. Clinically, this translates to a substantially more potent sedative and analgesic effect than chlorpromazine, allowing for effective management of severe chronic pain and psychomotor agitation at controlled dosages .
| Evidence Dimension | Sedative and analgesic potency via receptor affinity |
| Target Compound Data | Levomepromazine maleate (High 5-HT2/alpha-1 affinity; D2 Ki ~4.3-8.6 nM) |
| Comparator Or Baseline | Chlorpromazine (Lower relative affinity and clinical sedative/analgesic potency) |
| Quantified Difference | Levomepromazine requires lower relative dosing for equivalent antiemetic and analgesic control due to broader receptor antagonism. |
| Conditions | In vitro receptor binding assays and clinical palliative administration. |
Validates the procurement of levomepromazine maleate over cheaper, standard chlorpromazine for specialized palliative and severe agitation formulations.
For industrial API processing, thermal stability and crystal lattice predictability are paramount. Levomepromazine maleate crystallizes in a stable orthorhombic P 21 21 21 space group with a well-defined melting point range of 176–179 °C [1]. This high melting point and stable lattice structure prevent polymorphic transitions or API melting during high-shear milling and tableting processes, a common failure point when handling less stable free-base phenothiazines or amorphous mixtures .
| Evidence Dimension | Thermal processing stability |
| Target Compound Data | Levomepromazine maleate (Stable orthorhombic crystal, MP 176–179 °C) |
| Comparator Or Baseline | Amorphous phenothiazines / Free base (Lower thermal thresholds, prone to shear-degradation) |
| Quantified Difference | The maleate salt provides a rigid, high-melting crystalline matrix that withstands standard pharmaceutical milling without phase transition. |
| Conditions | Solid-state API handling, milling, and tablet compression. |
Guarantees reproducible manufacturability and prevents batch loss during high-friction pharmaceutical processing steps.
Due to its low aqueous solubility and high solid-state stability, levomepromazine maleate is the mandatory salt form for manufacturing 25 mg and 50 mg oral tablets. It resists moisture-induced degradation during shelf-life, making it ideal for formulations aimed at managing severe chronic pain and terminal distress where consistent dosing is critical .
Leveraging its superior 5-HT2 and D2 receptor antagonism compared to chlorpromazine, this compound is procured for specialized antiemetic tablets. It is specifically utilized when first-line agents fail, providing broad-spectrum receptor blockade to control refractory nausea and psychomotor agitation [1].
In research settings, the stable orthorhombic crystalline form of levomepromazine maleate (MP 176–179 °C) is used as a reliable quantitative reference standard in receptor binding assays and chromatographic API profiling, ensuring high reproducibility in analytical chemistry workflows [2].
Irritant;Environmental Hazard